molecular formula C23H30N4 B11569495 N-(4-ethylbenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-(4-ethylbenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11569495
M. Wt: 362.5 g/mol
InChI Key: OITNMNMBQXVBTL-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that features a benzodiazole core, a piperidine ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and ethylphenyl group can further influence the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific combination of functional groups and structural features. The presence of the benzodiazole core, piperidine ring, and ethylphenyl group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H30N4

Molecular Weight

362.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C23H30N4/c1-2-19-10-12-20(13-11-19)18-24-23-25-21-8-4-5-9-22(21)27(23)17-16-26-14-6-3-7-15-26/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,24,25)

InChI Key

OITNMNMBQXVBTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4

Origin of Product

United States

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